

Fezagepras Sodium: An Examination of its Investigational Role in Cellular Processes

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Compound of Interest		
Compound Name:	Fezagepras sodium	
Cat. No.:	B15608665	Get Quote

An in-depth analysis of the available preclinical and clinical data on **Fezagepras sodium** (formerly PBI-4050) reveals a complex investigational history. Initially explored for its anti-inflammatory and anti-fibrotic properties, the focus of its development later shifted to nitrogen scavenging before being discontinued. This guide provides a technical overview of the proposed mechanisms of action of Fezagepras and summarizes the key findings from its clinical evaluation.

Introduction

Fezagepras is a small molecule that was under development by Liminal BioSciences. It was initially investigated for the treatment of idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia due to its potential anti-inflammatory and anti-fibrotic effects. However, clinical development for these indications was halted.[1][2] Subsequent research explored its potential as a nitrogen-scavenging agent, but this line of investigation was also discontinued after a comparative clinical trial.[3] This document synthesizes the publicly available information regarding the proposed mechanisms of action and clinical trial outcomes for Fezagepras.

Proposed Anti-Fibrotic and Anti-Inflammatory Mechanism of Action

Fezagepras was designed to modulate the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.[1] The primary targets identified were Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha

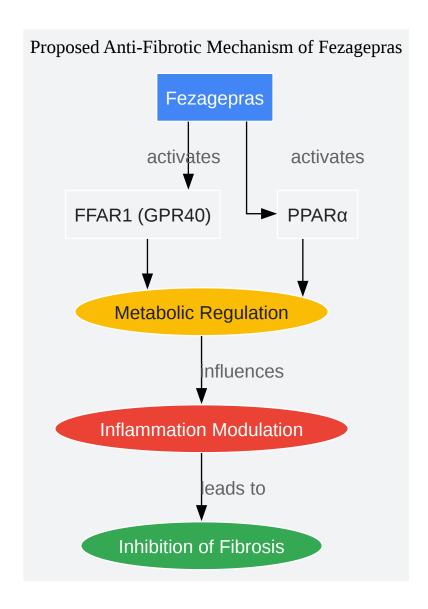




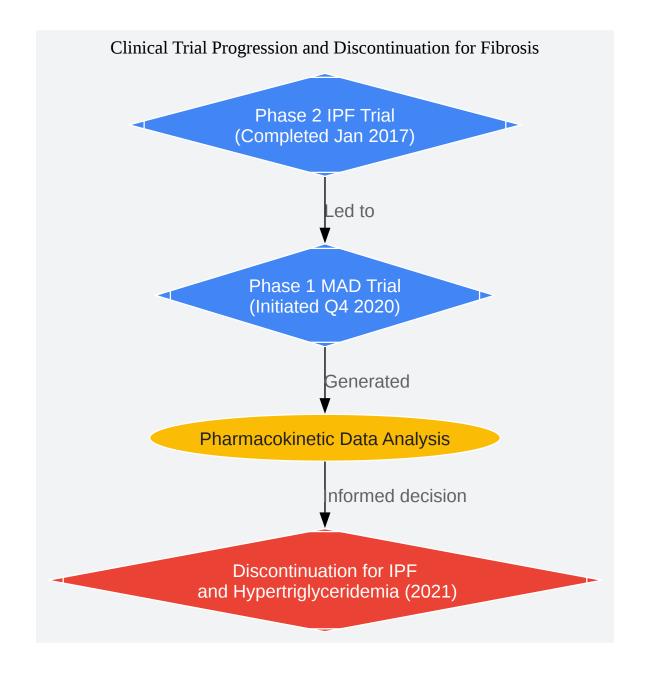


(PPARα).[4] Both of these receptors have been implicated in metabolic control, which is linked to fibrotic processes.[4] Preclinical studies in mouse models of pulmonary fibrosis suggested that Fezagepras could reduce the levels of molecules that promote tissue scarring.[1]

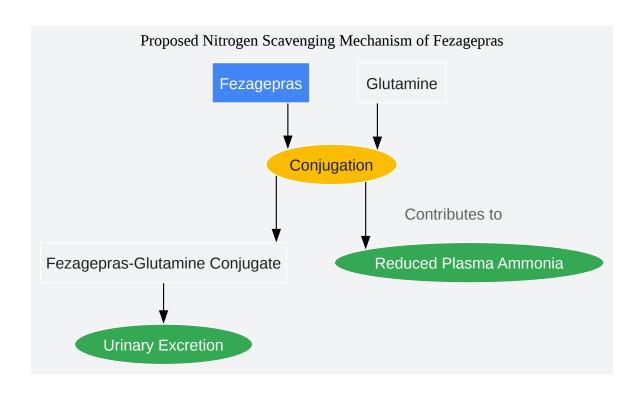












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